molecular formula C9H8Cl2O2S B2659551 [(3,4-Dichlorobenzyl)thio]acetic acid CAS No. 65051-00-5

[(3,4-Dichlorobenzyl)thio]acetic acid

Cat. No. B2659551
CAS RN: 65051-00-5
M. Wt: 251.12
InChI Key: OFVMNFRRKKQRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dichlorobenzyl)thio]acetic acid is a type of thioester that has been used in a variety of scientific research applications. It is an organic compound, containing both a carboxylic acid group and a thiol group. It is a colorless to slightly yellow liquid with a pungent odor. [(3,4-Dichlorobenzyl)thio]acetic acid has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Proteomics Research

“[(3,4-Dichlorobenzyl)thio]acetic acid” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the identification of protein interactions.

Analytical Chemistry

“[(3,4-Dichlorobenzyl)thio]acetic acid” could be used in various applications within the field of analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances.

Safety Controlled Environment

“[(3,4-Dichlorobenzyl)thio]acetic acid” could potentially be used in safety controlled environments . These environments are designed to protect workers, the environment, and the product or process from contamination.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVMNFRRKKQRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,4-Dichlorobenzyl)thio]acetic acid

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